molecular formula C21H29N3O B6098271 2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol

2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol

Cat. No. B6098271
M. Wt: 339.5 g/mol
InChI Key: XKYGMBSDSRJFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and is synthesized using a specific method.

Scientific Research Applications

2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol has potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological studies. It has also been investigated for its anti-cancer and anti-inflammatory properties. Additionally, this compound has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of 2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol in lab experiments is its high purity and good yield. Additionally, this compound has potential applications in various fields of scientific research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully investigate its potential applications.

Future Directions

There are several future directions for research on 2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol. One direction is to investigate its potential as a drug delivery system, particularly for the treatment of neurological disorders. Another direction is to further investigate its anti-cancer and anti-inflammatory properties and its potential as a therapeutic agent. Additionally, more research is needed to understand its mechanism of action and how it interacts with specific receptors in the body.

Synthesis Methods

The synthesis of 2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol involves the reaction of 2-methylbenzyl chloride with 6-methyl-2-pyridinemethanol in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine to obtain the final product. This method yields a high purity and good yield of the compound.

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-17-6-3-4-8-19(17)14-24-12-11-23(16-21(24)10-13-25)15-20-9-5-7-18(2)22-20/h3-9,21,25H,10-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYGMBSDSRJFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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